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Esperamicin

DNA Damage Sequence Specificity Enediyne Antibiotics

Researchers requiring enediyne payloads with defined DNA cleavage preferences face a critical gap: calicheamicin targets C-rich sequences, leaving T/C-rich genomic vulnerabilities unaddressed. Esperamicin A1 (BMY 28175) solves this with orthogonal specificity for 5'-CTC-3', 5'-TTC-3', and 5'-TTT-3' motifs, enabling locus-directed DNA damage inaccessible to other enediynes. • Cleavage specificity: T > C > A > G preference; targets nucleosome linker regions exclusively via deoxyfucose-anthranilate moiety. • Kinetic profile: Single-strand nicking behavior (k₁'/k₂ = 3.9) analogous to DNase I - ideal for BER/SSBR pathway dissection without confounding DSB formation. • Potency: IC₅₀ = 1.0 × 10⁻¹² M against HCT116; supplied at ≥98% HPLC purity with cold-chain shipping for enediyne stability.

Molecular Formula C59H80N4O22S4
Molecular Weight 1325.5 g/mol
Cat. No. B1233071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsperamicin
SynonymsBBM 1675A
BBM-1675A
BMY 28175
BMY-28175
esperamicin
esperamicin A1
Molecular FormulaC59H80N4O22S4
Molecular Weight1325.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)OC4CC(C(C(O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)OC6CC(C(CO6)NC(C)C)OC)O)NOC7CC(C(C(O7)C)SC)O
InChIInChI=1S/C59H80N4O22S4/c1-28(2)60-36-27-77-43(25-39(36)73-8)83-52-50(66)47(63-85-45-24-37(64)53(86-12)31(5)79-45)29(3)80-57(52)82-38-18-16-14-15-17-20-59(71)34(19-21-88-89-87-13)46(38)48(62-58(70)76-11)51(67)54(59)84-44-26-42(49(65)30(4)78-44)81-56(69)33-22-40(74-9)41(75-10)23-35(33)61-55(68)32(6)72-7/h14-15,19,22-23,28-31,36-39,42-45,47,49-50,52-54,57,60,63-66,71H,6,21,24-27H2,1-5,7-13H3,(H,61,68)(H,62,70)/b15-14-,34-19+
InChIKeyLJQQFQHBKUKHIS-WJHRIEJJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esperamicin: Enediyne ADC Payload Antibiotic


Esperamicin (BMY 28175) is a member of the enediyne class of potent antitumor antibiotics, first isolated from cultures of Actinomadura verrucosospora [1]. It is characterized by a unique bicyclo[7.3.1]tridec-4-ene-2,6-diyne aglycone core, featuring an unusual methyl trisulfide trigger, a bridgehead double bond, and an α,β-unsaturated ketone [2]. This strained ten-membered enediyne ring system can be triggered to undergo Bergman cyclization, generating a highly reactive benzenoid diradical responsible for its extraordinary DNA-damaging capability [3]. Esperamicin demonstrates remarkable picomolar cytotoxicity (IC50 = 1.0 x 10⁻¹² M against HCT116 colon tumor cells) and is utilized as a potent payload in the development of next-generation Antibody-Drug Conjugates (ADCs) [4]. Its complex structure incorporates a deoxyfucose-anthranilate moiety and a trisaccharide side chain, which critically govern its DNA sequence specificity and binding mode [5].

Esperamicin Differentiation from Enediyne Antibiotics


Within the enediyne class, esperamicin exhibits critical structural and functional differences that preclude simple substitution with close analogs like calicheamicin or neocarzinostatin. Unlike these comparators, esperamicin displays a distinct nucleotide cleavage specificity, primarily attacking thymidylate (T) residues in a T > C > A > G preference, which is orthogonal to calicheamicin's C-rich target profile [1]. Furthermore, the presence or absence of the deoxyfucose-anthranilate moiety dictates fundamentally different DNA damage patterns in chromatin: esperamicin A1 produces damage restricted to the nucleosome linker region, whereas calicheamicin and the truncated esperamicin C analog damage both core and linker DNA [2]. From a kinetic standpoint, esperamicin A1 behaves more like a single-strand nicking agent akin to DNase I (k₁'/k₂ ratio = 3.9), while calicheamicin is optimized for concerted double-strand cleavage [3]. These divergent sequence preferences, chromatin interaction profiles, and DNA cleavage kinetics mean that esperamicin is not functionally interchangeable with other enediynes in targeted research or ADC payload design.

Esperamicin Quantitative Evidence vs. Enediynes


DNA Cleavage Sequence Preference

Esperamicin exhibits a distinct nucleotide cleavage specificity that differentiates it from other enediyne antitumor antibiotics. In a comparative study, the frequency of bases attacked by esperamicin was T > C > A > G. This profile is markedly different from calicheamicin (C ≫ T > A = G) and neocarzinostatin (T > A > C > G) [1]. Furthermore, esperamicin preferentially attacks 5'-CTC-3', 5'-TTC-3', and 5'-TTT-3' oligopyrimidine sequences, with preferred degradation sites at 5'-TG-3' and 5'-CG-3' sequences [2]. This contrasts sharply with bleomycin's preferred sites of 5'-GT-3' and 5'-GC-3' [3].

DNA Damage Sequence Specificity Enediyne Antibiotics

Nucleosome Linker-Specific Damage

The deoxyfucose-anthranilate moiety is a key structural determinant governing the pattern of DNA damage within higher-order chromatin. In nuclei, esperamicin A1, which retains this bulky moiety, produced DNA damage strictly limited to the linker region of the nucleosome [1]. In contrast, calicheamicin γ₁ᴵ and esperamicin C, an analog of esperamicin A1 missing the deoxyfucose-anthranilate moiety, damaged both the core and linker DNA regions [2]. This demonstrates that the anthranilate group restricts the accessibility of the diradical intermediate to the more open, accessible linker DNA between nucleosomes.

Chromatin Structure Nucleosome Mapping ADC Payload

Single-Strand vs. Double-Strand Break Kinetics

Coupled kinetic analysis reveals that esperamicin A₁ functions primarily as a single-strand DNA nicking agent, contrasting with calicheamicin's profile as a potent double-strand cleaving agent. The ratio of the rate constant for first-strand cleavage (k₁') to second-strand cleavage (k₂) was determined to be 3.9 for esperamicin A₁, similar to the hydrolytic enzyme DNase I (k₁'/k₂ = 5.4) [1]. This indicates that esperamicin A₁ introduces predominantly single-strand breaks. In contrast, the kinetic behavior of calicheamicin is consistent with concerted double-strand cleavage; although its first-strand cleavage rate constant is lower than esperamicin C's, its second-strand cleavage rate is fast, making it a superior double-strand cleaving agent [2].

DNA Cleavage Kinetics Single-Strand Break Double-Strand Break

In Vitro Cytotoxicity Potency

Esperamicin A1 demonstrates extraordinary in vitro antiproliferative potency. It exhibits an IC50 value of 1.0 x 10⁻¹² M (1 pM) against the HCT116 human colon tumor cell line [1]. While calicheamicin has been described as over 1000 times more potent than doxorubicin in class-level comparisons [2], direct, cross-study comparison of IC50 values suggests that the picomolar potency of esperamicin A1 is within the same order of magnitude as calicheamicin against certain cell lines, underscoring its extreme cytotoxicity as a member of the most potent class of natural antitumor agents.

Cytotoxicity Antitumor Activity IC50

Esperamicin Application Scenarios


Targeting T/C-Rich Genomic Sequences

Esperamicin is the payload of choice for research aimed at probing or exploiting T/C-rich genomic vulnerabilities. Its unique cleavage preference for 5'-CTC-3', 5'-TTC-3', and 5'-TTT-3' sequences, which is orthogonal to the C-rich preference of calicheamicin, makes it a precise molecular tool for inducing DNA damage at specific loci [1]. This specificity is critical for studying the repair of T-rich region damage or for developing targeted agents against tumors characterized by unique T/C-rich genomic signatures, where other enediyne payloads would be ineffective or off-target. [1]

ADCs Targeting Linker-Rich Chromatin

For Antibody-Drug Conjugates (ADCs) designed to target tumor cells where the target antigen internalizes to or is associated with linker-rich, transcriptionally active chromatin, esperamicin A1 offers a strategic advantage. Its nucleosome linker-restricted damage profile, dictated by its bulky deoxyfucose-anthranilate moiety, avoids unnecessary damage to the core histone-bound DNA [2]. This targeted damage pattern may lead to a more predictable and potentially less toxic cellular response compared to core-damaging payloads like calicheamicin, making esperamicin a compelling candidate for next-generation ADCs requiring refined chromatin-level selectivity. [2]

Single-Strand Break Repair Pathway Studies

Esperamicin A1 is uniquely suited for experiments requiring the controlled induction of primarily single-strand DNA breaks. Its kinetic behavior (k₁'/k₂ = 3.9) mirrors that of the single-strand nicking enzyme DNase I, providing a chemical alternative to enzymatic tools for studying Base Excision Repair (BER) and Single-Strand Break Repair (SSBR) pathways [3]. This is in stark contrast to calicheamicin, which is optimized for generating double-strand breaks and thus activates different repair machinery (Homologous Recombination/Non-Homologous End Joining). Researchers can use esperamicin A1 to dissect the specific cellular responses to SSB accumulation without the confounding factor of concomitant DSB formation. [3]

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